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molecular formula C21H31NO3S B8711736 1-Ethyl-4-(3,4,5-trimethoxyphenyl)-1-(2-thienyl)-N,N-dimethylbutylamine CAS No. 120656-45-3

1-Ethyl-4-(3,4,5-trimethoxyphenyl)-1-(2-thienyl)-N,N-dimethylbutylamine

Cat. No. B8711736
M. Wt: 377.5 g/mol
InChI Key: IRVSXFXWSUCMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04946862

Procedure details

1.7 g of 1-ethyl-4-(3,4,5-trimethoxyphenyl)-1-(2-thienyl)-N-methylbutylamine are dissolved in 15 ml of acetonitrile. 1.5 ml of 35% formalin and 0.59 g of sodium cyanoborohydride are added to the solution, and the mixture is adjusted to pH 6.5 with methanol containing hydrogen chloride and stirred at room temperature for 8 hours. After the reaction, the mixture is acidified with 10% hydrochloric acid and stirred for 30 minutes. The mixture is alkalized with an aqueous 20% potassium carbonate solution and concentrated under reduced pressure. The residue is extracted with ethyl acetate, and the extract is washed with an aqueous saturated sodium chloride solution, dried and evaporated to remove solvent. The residue is purified by silica gel column chromatography (solvent; chloroform:ethanol=30:1) to give 1.4 g of 1-ethyl-4-(3,4,5-trimethoxyphenyl)-1-(2-thienyl)-N,N-dimethylbutylamine as colorless crystals. yield; 79.3% M.p. 62°-63 ° C. (recrystallized from ether-n-hexane)
Name
1-ethyl-4-(3,4,5-trimethoxyphenyl)-1-(2-thienyl)-N-methylbutylamine
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0.59 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([NH:24][CH3:25])([C:19]1[S:20][CH:21]=[CH:22][CH:23]=1)[CH2:4][CH2:5][CH2:6][C:7]1[CH:12]=[C:11]([O:13][CH3:14])[C:10]([O:15][CH3:16])=[C:9]([O:17][CH3:18])[CH:8]=1)[CH3:2].C=O.[C:28]([BH3-])#N.[Na+].Cl.C(=O)([O-])[O-].[K+].[K+]>C(#N)C.CO>[CH2:1]([C:3]([N:24]([CH3:28])[CH3:25])([C:19]1[S:20][CH:21]=[CH:22][CH:23]=1)[CH2:4][CH2:5][CH2:6][C:7]1[CH:8]=[C:9]([O:17][CH3:18])[C:10]([O:15][CH3:16])=[C:11]([O:13][CH3:14])[CH:12]=1)[CH3:2] |f:2.3,5.6.7|

Inputs

Step One
Name
1-ethyl-4-(3,4,5-trimethoxyphenyl)-1-(2-thienyl)-N-methylbutylamine
Quantity
1.7 g
Type
reactant
Smiles
C(C)C(CCCC1=CC(=C(C(=C1)OC)OC)OC)(C=1SC=CC1)NC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C=O
Name
Quantity
0.59 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with ethyl acetate
WASH
Type
WASH
Details
the extract is washed with an aqueous saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography (solvent; chloroform:ethanol=30:1)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)C(CCCC1=CC(=C(C(=C1)OC)OC)OC)(C=1SC=CC1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 79.3%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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